2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with the molecular formula C19H21N7O3S This compound is notable for its unique structure, which includes a tetrazole ring, a dimethoxyphenyl group, and a thioxomethyl hydrazide moiety
Preparation Methods
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water or acidic/basic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide can be compared with other similar compounds, such as:
Tetrazole derivatives: These compounds share the tetrazole ring structure and may have similar chemical properties and reactivity.
Hydrazide derivatives: Compounds with hydrazide moieties may exhibit similar biological activities and applications.
Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group and may have comparable chemical and physical properties.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
94771-95-6 |
---|---|
Molecular Formula |
C19H21N7O3S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C19H21N7O3S/c1-12-6-4-5-7-14(12)20-19(30)23-21-17(27)11-26-24-18(22-25-26)13-8-9-15(28-2)16(10-13)29-3/h4-10H,11H2,1-3H3,(H,21,27)(H2,20,23,30) |
InChI Key |
KGSLMZUNIBMDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.